![molecular formula C11H13ClN4O2S B7594941 5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)
5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity towards cancer cells. This compound can induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins. This compound can also inhibit tumor angiogenesis by suppressing the expression of VEGF and other pro-angiogenic factors. In addition, this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide is its low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. This compound also has anti-inflammatory and neuroprotective properties, which can be useful in the treatment of various diseases. However, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research and development of 5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide. One direction is to further investigate the molecular targets and signaling pathways of this compound to better understand its mechanism of action. Another direction is to explore the potential applications of this compound in other diseases such as cardiovascular disease and diabetes. Additionally, the development of more efficient and cost-effective synthesis methods for this compound can facilitate its commercial production and clinical use. Finally, the development of this compound derivatives with improved potency and selectivity can enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 1-(2-aminoethyl)-1H-1,2,4-triazole in the presence of a base. The resulting product is purified by recrystallization to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. Additionally, this compound has anti-inflammatory properties and can reduce the expression of pro-inflammatory cytokines. This compound also has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O2S/c1-8-2-3-9(12)6-10(8)19(17,18)15-5-4-11-13-7-14-16-11/h2-3,6-7,15H,4-5H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMFYSHIIWWFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

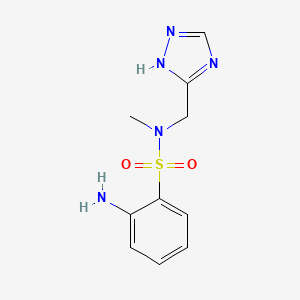
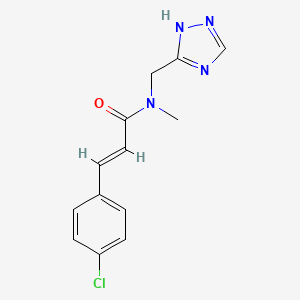
![3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594884.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)
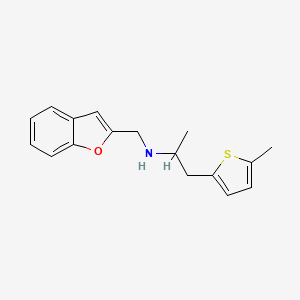
![2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)
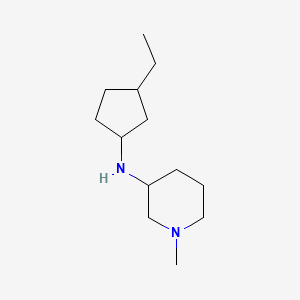
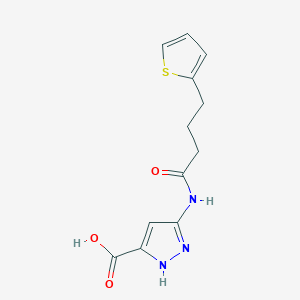
![2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B7594933.png)
![4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594940.png)
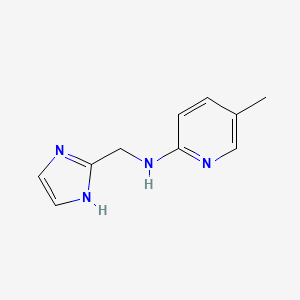
![N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide](/img/structure/B7594949.png)
![1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid](/img/structure/B7594955.png)
![2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7594969.png)